molecular formula C7H9Cl2N3O B1378684 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride CAS No. 1449117-56-9

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Cat. No. B1378684
M. Wt: 222.07 g/mol
InChI Key: MYJNZMMGAYSYRM-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals and have been the subject of much research .


Synthesis Analysis

Azetidines can be synthesized through several methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring, which includes a nitrogen atom . This structure is associated with high ring strain, which can influence the compound’s reactivity .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also undergo Hiyama cross-coupling reactions with arylsilanes .

Scientific Research Applications

Application 1: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application : Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Methods of Application : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Application 2: Preparation of Pharmaceutically Active Agents

  • Summary of Application : (Azetidin-3-yl)acetic acid VIII could be used as a structural analogue for 4-aminobutanoic acid (GABA). (3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

Application 3: Synthesis of Nitrogen-Containing Heterocycles

  • Summary of Application : Azetidine derivatives are used in the synthesis of nitrogen-containing heterocycles. This is achieved through a one-pot synthesis from alkyl dihalides and primary amines and hydrazines under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Methods of Application : The synthesis is accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
  • Results or Outcomes : The synthesis of various 1,3-disubstituted azetidines has been accomplished .

Application 4: Preparation of Pharmaceutically Active Agents

  • Summary of Application : Azetidine derivatives are used in the preparation of pharmaceutically active agents. This includes the positive allosteric modulators of GABA A receptors .

Application 5: Synthesis of Nitrogen-Containing Heterocycles

  • Summary of Application : Azetidine derivatives are used in the synthesis of nitrogen-containing heterocycles. This is achieved through a one-pot synthesis from alkyl dihalides and primary amines and hydrazines under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Methods of Application : The synthesis is accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
  • Results or Outcomes : The synthesis of various 1,3-disubstituted azetidines has been accomplished .

Application 6: Preparation of Pharmaceutically Active Agents

  • Summary of Application : Azetidine derivatives are used in the preparation of pharmaceutically active agents. This includes the positive allosteric modulators of GABA A receptors .

Safety And Hazards

Like all chemicals, azetidines should be handled with care. They can pose various health hazards, such as irritation to the eyes, skin, and respiratory system .

Future Directions

Azetidines are of significant interest in the field of medicinal chemistry due to their presence in a number of biologically active compounds. Future research will likely continue to explore the synthesis of new azetidine derivatives and their potential therapeutic applications .

properties

IUPAC Name

4-(azetidin-3-yloxy)-6-chloropyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-6-1-7(11-4-10-6)12-5-2-9-3-5;/h1,4-5,9H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJNZMMGAYSYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

CAS RN

1449117-56-9
Record name Pyrimidine, 4-(3-azetidinyloxy)-6-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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